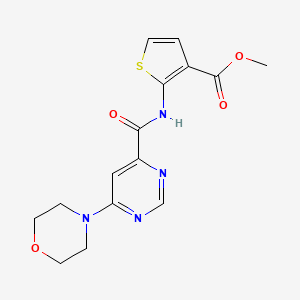

Methyl 2-(6-morpholinopyrimidine-4-carboxamido)thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(6-morpholinopyrimidine-4-carboxamido)thiophene-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a heterocyclic compound that contains a pyrimidine ring, a thiophene ring, and a morpholine ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Thiophene and its substituted derivatives, which include “Methyl 2-(6-morpholinopyrimidine-4-carboxamido)thiophene-3-carboxylate”, are a very important class of heterocyclic compounds. They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . These compounds have been proven to be effective drugs in various disease scenarios. They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Material Science

Thiophene-based compounds also have significant applications in material science . They attract great interest in industry as well as academia due to their versatile synthetic applicability and biological activity .

Synthesis of Anticancer Agents

2-Butylthiophene, a derivative of thiophene, is used as a raw material in the synthesis of anticancer agents . This suggests that “Methyl 2-(6-morpholinopyrimidine-4-carboxamido)thiophene-3-carboxylate” could potentially be used in similar applications.

Synthesis of Anti-atherosclerotic Agents

2-Octylthiophene, another derivative of thiophene, is used in the synthesis of anti-atherosclerotic agents . This opens up another potential application for “Methyl 2-(6-morpholinopyrimidine-4-carboxamido)thiophene-3-carboxylate”.

Development of Insecticides

Thiophene-based compounds also act as metal complexing agents and play a role in the development of insecticides . This suggests that “Methyl 2-(6-morpholinopyrimidine-4-carboxamido)thiophene-3-carboxylate” could potentially be used in the development of new insecticides.

Solar Cell Technology

A new A-b-D-b-A-type n-type small molecule, IDT-3MT, was synthesized bearing a weak acceptor thiophene-3-carboxylate bridge . This molecule showed a red-shifted absorption spectrum in the film state, which is a more effective complementary absorption behavior with PBDB-T as the donor material . The blend film of PBDB-T: IDT-3MT exhibited a more prominent face-on orientation and fine surface morphology compared with PBDB-T: IDT-T, which can facilitate charge transportation in the vertical direction . This suggests that “Methyl 2-(6-morpholinopyrimidine-4-carboxamido)thiophene-3-carboxylate” could potentially be used in the development of high-performance polymer solar cells.

Direcciones Futuras

The future directions for research on “Methyl 2-(6-morpholinopyrimidine-4-carboxamido)thiophene-3-carboxylate” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to the discovery of novel applications for this compound .

Mecanismo De Acción

Target of Action

Thiophene derivatives are known to exhibit a variety of biological effects . For instance, some thiophene-based compounds have been used as voltage-gated sodium channel blockers .

Mode of Action

It’s worth noting that thiophene derivatives can interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of pathways, leading to diverse pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties .

Propiedades

IUPAC Name |

methyl 2-[(6-morpholin-4-ylpyrimidine-4-carbonyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O4S/c1-22-15(21)10-2-7-24-14(10)18-13(20)11-8-12(17-9-16-11)19-3-5-23-6-4-19/h2,7-9H,3-6H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCYOFJLZHYWVGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(6-morpholinopyrimidine-4-carboxamido)thiophene-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-methyl-2-(methylsulfanyl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyrimidine-4-carboxamide](/img/structure/B2912818.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2912819.png)

![Ethyl 2-[2-(4-hydroxy-6-methylpyrimidin-2-ylthio)acetylamino]acetate](/img/structure/B2912820.png)

![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2912839.png)